N-Formylmethionyl-leucyl-tyrosine N-Formylmethionyl-leucyl-tyrosine
Brand Name: Vulcanchem
CAS No.: 97521-28-3
VCID: VC3829900
InChI: InChI=1S/C21H31N3O6S/c1-13(2)10-17(23-19(27)16(22-12-25)8-9-31-3)20(28)24-18(21(29)30)11-14-4-6-15(26)7-5-14/h4-7,12-13,16-18,26H,8-11H2,1-3H3,(H,22,25)(H,23,27)(H,24,28)(H,29,30)/t16-,17-,18-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCSC)NC=O
Molecular Formula: C21H31N3O6S
Molecular Weight: 453.6 g/mol

N-Formylmethionyl-leucyl-tyrosine

CAS No.: 97521-28-3

Cat. No.: VC3829900

Molecular Formula: C21H31N3O6S

Molecular Weight: 453.6 g/mol

* For research use only. Not for human or veterinary use.

N-Formylmethionyl-leucyl-tyrosine - 97521-28-3

Specification

CAS No. 97521-28-3
Molecular Formula C21H31N3O6S
Molecular Weight 453.6 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C21H31N3O6S/c1-13(2)10-17(23-19(27)16(22-12-25)8-9-31-3)20(28)24-18(21(29)30)11-14-4-6-15(26)7-5-14/h4-7,12-13,16-18,26H,8-11H2,1-3H3,(H,22,25)(H,23,27)(H,24,28)(H,29,30)/t16-,17-,18-/m0/s1
Standard InChI Key YWWPFLBIDPYGOS-BZSNNMDCSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCSC)NC=O
SMILES CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCSC)NC=O
Canonical SMILES CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCSC)NC=O

Introduction

Chemical Structure and Properties

Molecular Characteristics

fMLT has the molecular formula C21H31N3O6S\text{C}_{21}\text{H}_{31}\text{N}_{3}\text{O}_{6}\text{S} and a molecular weight of 453.55 g/mol . Its structure includes:

  • An NN-formyl group at the methionine residue.

  • A leucine middle segment.

  • A tyrosine terminal residue with a phenolic hydroxyl group.

The SMILES notation is:
C@H(C(=O)O)(NC([C@@H](NC([C@@H(NC=O)CCSC)=O)CC(C)C)=O)CC1=CC=C(O)C=C1\text{C@H(C(=O)O)(NC([C@@H](NC([C@@H(NC=O)CCSC)=O)CC(C)C)=O)CC1=CC=C(O)C=C1}
and its InChI key is YWWPFLBIDPYGOS-BZSNNMDCSA-N .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight453.55 g/mol
Boiling Point835.7°C (predicted)
Density1.248 g/cm³ (predicted)
Topological Polar Surface182 Ų

Synthesis and Structural Modifications

Synthetic Pathways

fMLT is synthesized via solid-phase peptide synthesis (SPPS), leveraging NN-formylmethionine as the initiating residue. Modifications often target the tyrosine hydroxyl group for conjugation, as seen in patent applications involving NN-oxime bonds for drug delivery systems . For example, US20150118178A1 describes fMLT as a component in conjugates designed for targeted therapies .

Structural Analogs

Compared to NN-formylmethionyl-leucyl-phenylalanine (fMLP), fMLT replaces phenylalanine with tyrosine, enhancing hydrogen-bonding capacity. This substitution alters receptor binding affinities, particularly with formyl peptide receptors (FPRs) .

Biological Mechanisms

Chemotactic and Immunomodulatory Roles

fMLT mimics bacterial peptides, activating neutrophils and macrophages via FPRs. In rats, rectal administration induced small-duct cholangitis, characterized by mononuclear cell infiltration and bile duct epithelial damage . This suggests a role in pathogen recognition and inflammation .

Table 2: Key Immune Responses Induced by fMLT

ResponseMechanismSource
Neutrophil ChemotaxisFPR-mediated G-protein coupling
Tyrosine PhosphorylationMAP kinase activation (40 kDa)
Apoptosis RegulationSuppression via PI3K/Akt

Signal Transduction Pathways

fMLT binding to FPRs triggers:

  • G-protein activation: Pertussis toxin-sensitive pathways mediate calcium flux and phospholipase C (PLC) activation .

  • Tyrosine phosphorylation: Targets include 40-kDa MAP kinase, linked to neutrophil degranulation and superoxide production .

  • Mitogen-activated protein (MAP) kinases: Dual phosphorylation of ERK1/2 regulates inflammatory gene expression .

Pharmacological Applications

Radioprotection

In murine models, fMLT pretreatment (1 mg/kg) reduced ionizing radiation (IR)-induced damage:

  • Hematopoietic system: Mitigated leukocyte depletion and spleen atrophy .

  • Intestinal tissue: Enhanced crypt regeneration (Ki-67 staining) and reduced apoptosis (TUNEL assay) .

Drug Conjugation

fMLT’s tyrosine residue facilitates covalent bonding with aminooxy groups, enabling its use in antibody-drug conjugates (ADCs). For instance, US20150118178A1 highlights its role in targeted cancer therapies .

ModelDoseEffectSource
Rat (in vivo)10 mg/kgSmall-duct cholangitis
Human neutrophils (in vitro)100 µMPLD inhibition (70%)

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